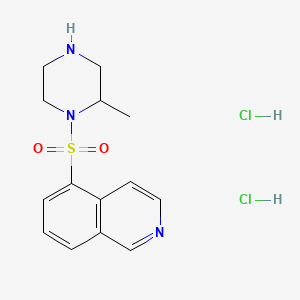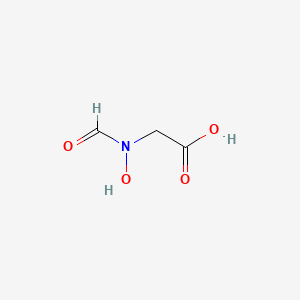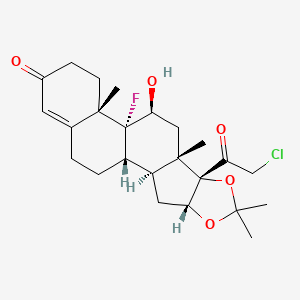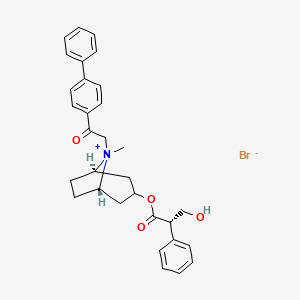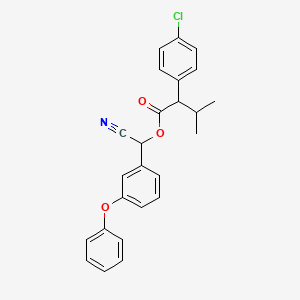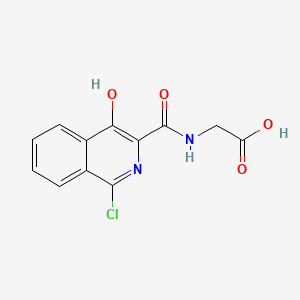
(1-クロロ-4-ヒドロキシイソキノリン-3-イル)カルボニルグリシン
概要
説明
FG-2216 (IOX3) は、HIF(低酸素誘導因子)プロリルヒドロキシラーゼ-2(PHD2)を標的とする、新規かつ経口活性のある化合物です。その化学構造は以下のとおりです。!FG-2216 化学構造)
2. 製法
FG-2216 はさまざまな経路で合成できますが、最も一般的な合成法は、以下の手順を含みます。
ステップ1: 適切なピリミジンコアから開始します。
ステップ2: コア構造を修飾するために官能基を導入します。
ステップ3: PHD2阻害作用を最適化します。
工業生産方法には、通常、確立されたプロトコルを用いた大規模合成が含まれます。工業生産に関する具体的な詳細は、機密情報です。
科学的研究の応用
FG-2216 は、さまざまな用途があります。
医学: エリスロポエチン(Epo)の産生を刺激することにより、貧血の治療に有望です。
がん研究: 研究者らは、腫瘍の増殖と血管新生に対する影響を調べています。
代謝研究: FG-2216 は、低酸素に対する細胞の反応を解明するのに役立ちます。
作用機序
FG-2216 の作用機序は、PHD2 を阻害し、HIF を安定化させることによります。これは、HIF の分解を防ぎ、赤血球産生、血管新生、代謝に関与する標的遺伝子を活性化できるようにします。
6. 類似化合物の比較
FG-2216 は、経口バイオアベイラビリティと効力が高いため、優れています。類似化合物には、FG-4592(ロキサダスタット)や DMOG(ジメチルオキサリルグリシン)などの他の PHD 阻害剤があります。
FG-2216 は、主に貧血の治療と低酸素関連経路の理解において研究されています。 研究者は、さまざまな分野における治療的応用を探求し続けています
生化学分析
Biochemical Properties
N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine plays a significant role in biochemical reactions, primarily as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as prolyl hydroxylases, which are involved in the hydroxylation of proline residues in proteins . This interaction is crucial as it can modulate the activity of these enzymes, thereby influencing various cellular processes. Additionally, N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine interacts with other biomolecules, including proteins and nucleic acids, affecting their function and stability.
Cellular Effects
The effects of N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with prolyl hydroxylases can affect the hypoxia-inducible factor (HIF) pathway, which is critical for cellular responses to low oxygen levels . This modulation can lead to changes in gene expression patterns and metabolic adjustments, impacting cell survival and function.
Molecular Mechanism
At the molecular level, N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of prolyl hydroxylases by binding to their active sites, thereby preventing the hydroxylation of proline residues in target proteins . This inhibition can lead to the stabilization of HIF, which in turn can activate the transcription of genes involved in angiogenesis, erythropoiesis, and glycolysis. Additionally, N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine may influence other molecular pathways through its interactions with nucleic acids and other proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of prolyl hydroxylases, resulting in prolonged effects on gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine vary with different dosages in animal models. At lower doses, the compound may effectively inhibit prolyl hydroxylases without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential disruptions in normal cellular functions and metabolic processes. Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of prolyl hydroxylases can affect the metabolism of proline and other amino acids, leading to changes in the levels of specific metabolites . Additionally, the compound may influence other metabolic pathways through its interactions with nucleic acids and proteins.
Transport and Distribution
The transport and distribution of N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in various biological contexts.
Subcellular Localization
N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.
準備方法
FG-2216 can be synthesized through various routes, but the most common synthetic method involves the following steps:
Step 1: Start with a suitable pyrimidine core.
Step 2: Introduce functional groups to modify the core structure.
Step 3: Optimize the compound for PHD2 inhibition.
Industrial production methods typically involve large-scale synthesis using established protocols. specific details on industrial production are proprietary.
化学反応の分析
FG-2216 はいくつかのタイプの反応を起こします。
酸化: 特定の条件下で酸化される可能性があります。
還元: 還元反応が起こり、安定性に影響を与える可能性があります。
置換: 置換基を添加または置換することができます。一般的な試薬には、酸化剤、還元剤、求核剤などがあります。生成される主な生成物は、反応条件と置換基によって異なります。
類似化合物との比較
FG-2216 stands out due to its oral bioavailability and potency. Similar compounds include other PHD inhibitors like FG-4592 (roxadustat) and DMOG (dimethyloxalylglycine).
Remember that FG-2216 is primarily studied for its potential in treating anemia and understanding hypoxia-related pathways. Researchers continue to explore its therapeutic applications across various fields
特性
IUPAC Name |
2-[(1-chloro-4-hydroxyisoquinoline-3-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c13-11-7-4-2-1-3-6(7)10(18)9(15-11)12(19)14-5-8(16)17/h1-4,18H,5H2,(H,14,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQVKRKGTAUJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=C2Cl)C(=O)NCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223387-75-5 | |
| Record name | FG-2216 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223387755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FG-2216 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08687 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 223387-75-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FG-2216 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU921DS4Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine (IOX3/UN9) a compound of interest in various research studies?
A1: N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine has garnered significant attention in biochemical research due to its ability to inhibit specific enzymes. Several research papers highlight its use in crystallographic studies to understand the structural basis of enzyme inhibition. This is particularly relevant in investigations focusing on enzymes involved in oxygen sensing and metabolic pathways.
Q2: The provided research papers mention IOX3/UN9 in complex with proteins like HIF prolyl hydroxylase 2 (PHD2/EGLN1) and the fat mass and obesity-associated protein (FTO). What is the significance of these interactions?
A: The research papers demonstrate that N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine acts as a ligand, binding to the active sites of these enzymes. [, , ]. This binding interaction helps researchers visualize and understand the structural features of the enzyme's active site and can be crucial for designing more specific and potent inhibitors.
Q3: One of the papers examines a specific variant of HIF prolyl hydroxylase 2 (PHD2/EGLN1) with N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine. Why is it important to study different enzyme variants in this context?
A: Studying different variants of PHD2/EGLN1, such as the G294E variant mentioned in one paper [], provides insights into how specific amino acid changes within the enzyme structure can affect its interaction with N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine. This understanding is essential for developing a comprehensive picture of structure-activity relationships and can guide the design of drugs targeting specific enzyme variants.
Q4: Beyond HIF prolyl hydroxylase 2 and FTO, is N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine known to interact with other biological targets?
A: Yes, research indicates that N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine also interacts with Tpa1p, a protein involved in termination and polyadenylation in Saccharomyces cerevisiae []. This interaction highlights the compound's potential to influence various cellular processes and underscores the need for further research into its broader biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B1672574.png)
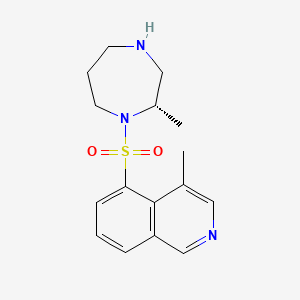
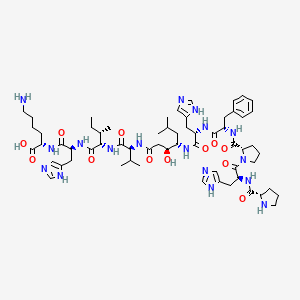
![1-(3-Methylbutyl)-3-(2-furylcarbonylamino)-5-(1-ethylpropylamino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester](/img/structure/B1672579.png)

![(2S)-2-[[(2R,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B1672581.png)
